1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
Brand Name:
Vulcanchem
CAS No.:
60374-43-8
VCID:
VC20829096
InChI:
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3
SMILES:
CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O
Molecular Formula:
C10H12N2O4S
Molecular Weight:
256.28 g/mol
1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide
CAS No.: 60374-43-8
Cat. No.: VC20829096
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60374-43-8 |
|---|---|
| Molecular Formula | C10H12N2O4S |
| Molecular Weight | 256.28 g/mol |
| IUPAC Name | 8-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |
| Standard InChI | InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3 |
| Standard InChI Key | WJJLUCLOKVGHGK-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O |
| Canonical SMILES | CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator